7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has attracted significant attention in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For 7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide, a possible synthetic route could involve the following steps:
Starting Material: 2-hydroxy-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a carboxylic acid via oxidation.
Amidation: The carboxylic acid is then reacted with N,N-dimethylamine to form the corresponding amide.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: 7-amino-5-hydroxy-N,N-dimethyl-1-benzofuran-2-carboxamide.
Reduction: 7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-amine.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: The compound could modulate signaling pathways related to apoptosis, cell cycle regulation, and immune response.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anti-inflammatory properties.
Uniqueness
7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)12(15)10-5-7-4-8(16-3)6-9(13)11(7)17-10/h4-6H,13H2,1-3H3 |
InChI Key |
OFUXACAHWCQGIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC(=CC(=C2O1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.